molecular formula C8H6F2O4 B13561036 2-(Difluoromethoxy)-5-hydroxybenzoicacid

2-(Difluoromethoxy)-5-hydroxybenzoicacid

Cat. No.: B13561036
M. Wt: 204.13 g/mol
InChI Key: GIKNMUCPFHBHCE-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives in Chemical and Biological Research

Benzoic acid and its derivatives represent a foundational scaffold in both chemical and biological research. This aromatic carboxylic acid is not only a key precursor in the industrial synthesis of numerous organic compounds but also a core component in a vast array of biologically active molecules. chemicalbook.comresearchgate.net The benzoic acid moiety is present in various natural products that exhibit significant biological activities, including antioxidant, antimicrobial, and anticancer properties. chemicalbook.com In medicinal chemistry, this scaffold is utilized as a building block for the synthesis of a wide variety of bioactive compounds. researchgate.net Its derivatives are found in drugs with diverse therapeutic applications, highlighting the versatility of this chemical structure. nih.govnist.gov The ability of the benzoic acid ring to be substituted with various functional groups allows for the fine-tuning of a molecule's physicochemical and biological properties, making it a subject of continuous research in the quest for new therapeutic agents.

Role of Fluorinated Organic Compounds in Molecular Design and Their Unique Properties

The introduction of fluorine into organic molecules is a powerful strategy in modern molecular design, particularly in the pharmaceutical and material sciences. mdpi.comnih.gov Fluorine's high electronegativity, combined with its relatively small size, imparts unique properties to organic compounds. globalscientificjournal.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to enhanced metabolic stability and increased bioavailability of drug candidates. globalscientificjournal.com

Fluorine and fluorine-containing groups, such as the difluoromethoxy group (-OCHF₂), can significantly alter a molecule's lipophilicity, acidity (pKa), and binding interactions with biological targets. globalscientificjournal.comuef.fi These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles. globalscientificjournal.com Consequently, it is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrichemicals are organofluorine compounds, a testament to the profound impact of fluorination in molecular design. chemicalbook.com The strategic incorporation of fluorine continues to be a dominant approach in the discovery and development of new drugs. uef.fi

Rationale for Investigating 2-(Difluoromethoxy)-5-hydroxybenzoic acid: Bridging Structural Motifs and Functionality

The compound 2-(Difluoromethoxy)-5-hydroxybenzoic acid is a prime example of a molecule designed by bridging two valuable structural motifs: the hydroxybenzoic acid core and a difluoromethoxy substituent. The hydroxybenzoic acid framework is well-established for its role in biologically active compounds, including those with anti-inflammatory and antioxidant properties. nih.govmdpi.com The difluoromethoxy group serves as a metabolically stable bioisostere for other functional groups, such as a hydroxyl or methoxy (B1213986) group, while modulating the electronic properties of the aromatic ring.

Overview of Research Objectives and Scope

The primary research objectives for a compound like 2-(Difluoromethoxy)-5-hydroxybenzoic acid would logically encompass several key areas. The scope of investigation would be focused and systematic, beginning with its chemical synthesis and purification. A crucial next step involves the comprehensive characterization of the molecule's structure and physicochemical properties.

Key research objectives would include:

Development of an Efficient Synthetic Pathway: Establishing a reliable and scalable method for the synthesis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

Physicochemical Characterization: Determining fundamental properties such as melting point, solubility, and acidity (pKa). This would also involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure.

Exploration of Biological Activity: Screening the compound for various biological activities. Based on its structural motifs, initial investigations might target its potential as an anti-inflammatory, antioxidant, or enzyme inhibitory agent.

Evaluation as a Synthetic Intermediate: Assessing its utility as a key building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. For example, related structures are crucial intermediates in the synthesis of proton pump inhibitors like pantoprazole. primescholars.comsheetalchemicals.com

Detailed Research Findings

While dedicated, in-depth studies on 2-(Difluoromethoxy)-5-hydroxybenzoic acid are not widely available in published literature, its properties and potential can be inferred from predictive data and analysis of structurally related compounds.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties for 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

PropertyPredicted Value
Molecular Formula C₈H₆F₂O₄
Molecular Weight 204.13 g/mol
Boiling Point 369.2 ± 42.0 °C
Density 1.504 ± 0.06 g/cm³
pKa (Acid Dissociation Constant) 2.59 ± 0.10
Data sourced from chemical property prediction databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2O4

Molecular Weight

204.13 g/mol

IUPAC Name

2-(difluoromethoxy)-5-hydroxybenzoic acid

InChI

InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8,11H,(H,12,13)

InChI Key

GIKNMUCPFHBHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)OC(F)F

Origin of Product

United States

Advanced Synthetic Methodologies

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections. amazonaws.com For 2-(difluoromethoxy)-5-hydroxybenzoic acid, the primary disconnections involve the carbon-oxygen bond of the difluoromethoxy group and the carbon-carbon bond of the carboxylic acid group.

A plausible retrosynthetic route for 2-(difluoromethoxy)-5-hydroxybenzoic acid is depicted below:

Direct Difluoromethoxylation Strategies

Radical Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful strategy for the synthesis of difluoromethoxylated compounds. These protocols typically involve the generation of a difluoromethyl radical (•CF2H) or a difluorocarbene (:CF2) intermediate, which then reacts with a phenolic precursor, such as 2,5-dihydroxybenzoic acid. The nucleophilic character of the •CF2H radical distinguishes it from the more electrophilic trifluoromethyl radical (•CF3), influencing its reactivity and selectivity in addition to aromatic systems. rsc.org

Visible-light photoredox catalysis is a prominent modern method for these transformations. lookchem.com This approach often utilizes commercially available and easy-to-handle reagents like difluorobromoacetic acid (BrCF2CO2H) as a precursor to the reactive species. lookchem.comnih.gov In a typical photocatalytic cycle, a photosensitizer, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the difluoromethyl precursor to generate the key radical intermediate. nih.govrsc.org For instance, the reaction of phenols with BrCF2CO2H can be achieved using fac-Ir(ppy)3 as a photocatalyst at room temperature, demonstrating broad functional group tolerance. nih.gov

Alternative reagents for generating the reactive difluoromethylating species include:

Sodium Chlorodifluoroacetate (ClCF2CO2Na): A bench-stable and relatively non-toxic solid that can decarboxylate upon heating to generate difluorocarbene. orgsyn.org This method is operationally simple and avoids the use of hazardous gaseous reagents. orgsyn.org

S-(Difluoromethyl)sulfonium Salts: These bench-stable salts serve as effective difluorocarbene precursors for the difluoromethylation of phenols in the presence of a base. researchgate.net

Zinc Difluoromethanesulfinate [Zn(SO2CF2H)2]: Known as the Baran reagent or DFMS, this is an easy-to-handle solid precursor for the •CF2H radical, often used for the C-H difluoromethylation of heteroarenes. rsc.org

These radical-based methods offer mild reaction conditions and have expanded the accessibility of difluoromethoxylated aromatic compounds.

Metal-Catalyzed Difluoromethoxylation Reactions

Metal-catalyzed reactions provide a direct route to introduce the entire difluoromethoxy (–OCF2H) group. A significant advancement in this area is the development of photoredox-catalyzed protocols for the direct C–H difluoromethoxylation of arenes and heteroarenes. rsc.orgresearchgate.net This strategy is highly attractive as it avoids the need for pre-functionalized starting materials.

The mechanism of these reactions typically involves the generation of a difluoromethoxyl radical (•OCF2H). rsc.org A redox-active difluoromethoxylating reagent, such as an N-(difluoromethoxy)benzotriazole or a pyridinium (B92312) salt, is activated by a photocatalyst (e.g., Ru(bpy)3(PF6)2) via a single-electron transfer. nih.govrsc.orgresearchgate.net The resulting •OCF2H radical is highly electrophilic and can add to electron-rich aromatic rings. researchgate.net The subsequent cyclohexadienyl radical intermediate is then oxidized and deprotonated to yield the final difluoromethoxylated product. rsc.org

While direct C-H functionalization is a primary goal, metal-catalyzed cross-coupling reactions also represent a viable, albeit less direct, pathway. Palladium and copper catalysts have been extensively used for the formation of C–CF2H bonds with aryl halides or boronic acids. rsc.org Adapting these systems for O-difluoromethoxylation presents a formidable challenge but remains an area of active research. The choice of metal catalyst, ligand, and difluoromethoxylating agent is crucial for achieving high efficiency and regioselectivity.

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid hinges on the careful optimization of various reaction parameters. Efficiency, yield, and selectivity are profoundly influenced by the choice of solvent, catalyst, reagents, and physical conditions.

Solvent Selection and Medium Effects

The reaction medium plays a critical role in radical and metal-catalyzed difluoromethoxylation reactions. Solvent choice can affect reagent solubility, catalyst stability, and the reaction pathway itself. In photoredox catalysis, polar aprotic solvents are often preferred. For example, in the direct C–H difluoromethylation of certain heterocycles, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent after screening various media. nih.gov In other cases, N,N-dimethylformamide (DMF) is used, sometimes in combination with water, which can be essential for the reaction to proceed efficiently. orgsyn.org

The presence of water as a co-solvent can sometimes lead to significant improvements in yield. For instance, a reaction conducted in a mixture of acetonitrile (B52724) (CH3CN) and water showed a marked increase in product formation compared to acetonitrile alone, whereas using only water was ineffective due to poor reagent solubility. acs.org This highlights the complex role of the solvent system, where a balance of polarity and solubility is key to optimizing the reaction environment.

Table 1: Effect of Solvent on Difluoromethylation Yield

Reaction TypeSubstrate ClassSolventYield (%)Reference
Photoredox DifluoromethylationHeterocyclesDMSO72% nih.gov
Photoredox DifluoromethylationHeterocyclesDMF45% nih.gov
Photoredox DifluoromethylationHeterocyclesCH3CN51% nih.gov
Decarboxylative DifluoromethylationPhenolsDMF / H2ON/A orgsyn.org
Fluoro-Deuterationgem-DifluoroallenesCH3CN / H2O (4:1)82% acs.org
Fluoro-Deuterationgem-DifluoroallenesCH3CN49% acs.org

This table is a representation of data from different reaction systems to illustrate solvent effects and is not specific to the synthesis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

Catalyst and Reagent Screening

The selection of an appropriate catalyst and difluoromethylating/difluoromethoxylating agent is paramount for achieving high yields and selectivity.

Catalyst Screening: For photoredox-catalyzed reactions, a range of catalysts has been explored. Common choices include iridium complexes like fac-Ir(ppy)3 and ruthenium complexes such as Ru(bpy)3(PF6)2. nih.gov Organic dyes like eosin (B541160) Y and rose bengal have also proven effective as metal-free photocatalysts for certain difluoromethylations, offering a more cost-effective and sustainable alternative. nih.gov In cross-coupling methodologies, palladium and copper complexes are the catalysts of choice, with the specific ligand playing a crucial role in reaction efficiency. rsc.org

Reagent Screening: A variety of reagents have been developed to act as sources for the difluoromethoxy or difluoromethyl group. The choice of reagent often depends on the desired reaction pathway (e.g., radical, carbene) and the required reaction conditions. Stable, solid reagents like sodium chlorodifluoroacetate and [Zn(SO2CF2H)2] are often favored for their ease of handling compared to gaseous precursors. rsc.orgorgsyn.org For direct difluoromethoxylation, novel redox-active reagents, including N-(difluoromethoxy)benzotriazole and pyridinium salts, have been specifically designed for activation under photoredox conditions. rsc.orgresearchgate.net

Table 2: Comparison of Selected Difluoromethylating/Difluoromethoxylating Reagents

ReagentReagent TypeActivation MethodReactive SpeciesReference
Difluorobromoacetic AcidDifluoromethylatingPhotoredox Catalysis:CF2 lookchem.comnih.gov
Sodium ChlorodifluoroacetateDifluoromethylatingThermal Decarboxylation:CF2 orgsyn.org
[Zn(SO2CF2H)2] (DFMS)DifluoromethylatingSET Oxidation•CF2H rsc.org
N-(difluoromethoxy)benzotriazole saltDifluoromethoxylatingPhotoredox Catalysis•OCF2H researchgate.net
Pyridinium-based saltDifluoromethoxylatingPhotoredox Catalysis•OCF2H rsc.orgresearchgate.net

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. In the context of synthesizing 2-(Difluoromethoxy)-5-hydroxybenzoic acid, several strategies align with these principles.

Atom Economy: Direct C-H functionalization methods are inherently more atom-economical than traditional multi-step syntheses that require protecting groups and stoichiometric activating reagents. rsc.orgresearchgate.net By directly replacing a C-H bond with the desired –OCF2H group, waste generation is significantly reduced.

Use of Catalysis: The shift towards catalytic methods, particularly photoredox catalysis, is a cornerstone of green synthesis design. Catalysts are used in substoichiometric amounts and enable reactions to proceed under milder conditions, reducing energy consumption. rsc.orgnih.gov The development of metal-free organic photocatalysts further enhances the green credentials of these transformations. nih.gov

Energy Efficiency: The use of visible light as an energy source for photocatalytic reactions represents a significant improvement in energy efficiency over methods that require high temperatures and prolonged heating. nih.gov These reactions can often be performed at room temperature, minimizing the process's carbon footprint.

Safer Reagents and Solvents: There is a continuous effort to replace hazardous reagents with safer, more stable alternatives. The use of easy-to-handle, solid difluoromethylating agents like sodium chlorodifluoroacetate instead of toxic, gaseous precursors is a prime example. orgsyn.org While many reactions still employ polar aprotic solvents like DMF and DMSO, research into using greener solvents, or even water as a co-solvent, is an active area of investigation. orgsyn.orgacs.org

By integrating these principles, chemists can develop more sustainable and efficient synthetic pathways to 2-(Difluoromethoxy)-5-hydroxybenzoic acid and other valuable fluorinated compounds.

Use of Sustainable Solvents and Reagents

Sustainable Solvents

A green synthesis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid would prioritize the use of sustainable solvents while avoiding those that are hazardous or environmentally persistent. whiterose.ac.uk Solvent selection guides often classify solvents based on safety, health, and environmental criteria.

Preferred Solvents: Water, ethanol, isopropanol, and ethyl acetate (B1210297) are often considered greener choices due to their low toxicity and biodegradability. neuroquantology.comresearchgate.net Water is particularly attractive as a non-toxic, non-flammable, and inexpensive medium. researchgate.net

Problematic Solvents to Avoid: Halogenated solvents (e.g., dichloromethane, chloroform), certain ethers (e.g., diethyl ether, 1,4-dioxane), and polar aprotic solvents (e.g., DMF, NMP) are generally avoided due to toxicity, environmental persistence, or safety concerns. whiterose.ac.uk

Emerging Green Solvents: Research into novel reaction media like ionic liquids, deep eutectic solvents, and supercritical fluids (such as CO2) offers potential for highly efficient and sustainable processes. researchgate.netneuroquantology.comnumberanalytics.com

Sustainable Reagents

The selection of reagents should favor catalytic over stoichiometric approaches. edu.krdpsu.edu Catalytic reagents are used in small amounts and can be recycled, drastically reducing waste compared to stoichiometric reagents that are consumed in the reaction and become part of the waste stream. Furthermore, using reagents derived from renewable feedstocks, such as biorenewable terpenoids, can enhance the sustainability of the synthesis. labmanager.com

Waste Minimization and By-product Management

A holistic approach to a green synthesis involves designing the process from the outset to minimize waste generation and effectively manage any by-products. This aligns with the first principle of green chemistry: prevention. nih.govpsu.edu

Waste Minimization Strategies

For a multi-step synthesis of a molecule like 2-(Difluoromethoxy)-5-hydroxybenzoic acid, several strategies can be employed:

Process Intensification: Combining multiple reaction steps into a single "one-pot" process can eliminate the need for intermediate work-up and purification steps, significantly reducing solvent use and waste. researchgate.net

Catalyst Recycling: Employing heterogeneous catalysts or designing processes that facilitate the recovery and reuse of homogeneous catalysts is essential for waste reduction.

Solvent Recycling: Implementing distillation and other recovery techniques to purify and reuse solvents can dramatically lower the E-Factor and reduce costs. chemanager-online.com

By-product Management

Ideally, by-products should be non-toxic and easily separable from the main product stream. An advanced approach to by-product management involves valorization—finding applications for the by-products so they are not treated as waste. For example, a by-product from one reaction could potentially be a starting material for another chemical process, creating a circular economy within the chemical plant. acs.org Real-time analytical monitoring can also be implemented to control processes and prevent the formation of hazardous by-products. psu.edu

Chemical Reactivity and Transformation Mechanisms

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical transformations, including esterification, amidation, and reduction. These reactions are fundamental in modifying the molecule's properties and for its incorporation into larger, more complex structures.

Esterification and Transesterification Reactions

Esterification is a common reaction of carboxylic acids, converting them into esters, which are often used as protecting groups or to enhance biological activity. iajpr.com The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). 4college.co.uk

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. This is a reversible condensation reaction, and the equilibrium can be shifted towards the product by removing water as it is formed. 4college.co.uk

For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, selective esterification of the carboxylic acid group can be achieved over the phenolic hydroxyl group under these acidic conditions, as the carboxylic acid is more reactive towards nucleophilic attack by an alcohol in this environment.

Reaction: 2-(Difluoromethoxy)-5-hydroxybenzoic acid + R-OH ⇌ 2-(Difluoromethoxy)-5-hydroxybenzoate ester + H₂O

Catalyst: Strong acid (e.g., H₂SO₄)

Significance: This reaction is crucial for creating derivatives with altered solubility, stability, and pharmacokinetic profiles.

Transesterification, the conversion of one ester to another, can also occur by reacting an ester derivative of 2-(Difluoromethoxy)-5-hydroxybenzoic acid with a different alcohol, typically in the presence of an acid or base catalyst.

Table 1: Common Esterification Reactions
Reaction TypeReagentsTypical ConditionsProduct
Fischer-Speier EsterificationAlcohol (e.g., Methanol (B129727), Ethanol)Acid catalyst (H₂SO₄), heatAlkyl 2-(difluoromethoxy)-5-hydroxybenzoate
Reaction with Alkyl HalidesAlkyl halide (e.g., Methyl iodide)Base (e.g., K₂CO₃), solvent (e.g., DMF)Alkyl 2-(difluoromethoxy)-5-hydroxybenzoate

Amidation and Peptide Coupling Analogues

The carboxylic acid group can be converted into an amide, a functional group prevalent in pharmaceuticals and biologically active molecules. rsc.org Direct reaction with an amine is generally inefficient and requires very high temperatures. Therefore, the carboxylic acid is typically activated first.

Standard peptide coupling methods are employed for this transformation. The carboxylic acid is treated with a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This process forms a highly reactive intermediate that is readily attacked by the nucleophilic amine to form the stable amide bond.

Step 1 (Activation): 2-(Difluoromethoxy)-5-hydroxybenzoic acid + Coupling Agent → Activated Intermediate

Step 2 (Amination): Activated Intermediate + R-NH₂ → 2-(Difluoromethoxy)-5-hydroxybenzamide derivative + Byproducts

This method provides a mild and efficient route to a wide range of amide derivatives, connecting the 2-(Difluoromethoxy)-5-hydroxybenzoic acid core to various amines, amino acids, or peptide fragments.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic, making it a site for alkylation, arylation, and acylation reactions. These transformations are often used to protect the hydroxyl group during reactions at other sites or to modulate the compound's biological properties. nih.gov

Alkylation and Arylation Reactions

O-alkylation of the phenolic hydroxyl group is commonly achieved through the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether.

Step 1 (Deprotonation): Formation of the phenoxide ion using a base.

Step 2 (Nucleophilic Attack): The phenoxide attacks the alkyl halide to yield the ether product.

This method allows for the introduction of a wide variety of alkyl groups onto the phenolic oxygen. A relevant example is the difluoromethylation of a hydroxyl group using reagents like diethyl (bromodifluoromethyl)phosphonate. bham.ac.uk Arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions, to form diaryl ethers, though these often require more specific conditions.

Acylation and Protection Strategies

The phenolic hydroxyl group can be readily acylated by reacting it with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction forms a phenyl ester.

Reaction: Phenol + Acylating Agent → Phenyl Ester + Byproduct

A classic example of this transformation is the synthesis of aspirin, where the phenolic hydroxyl group of salicylic (B10762653) acid is acetylated using acetic anhydride. 4college.co.uk Similarly, the hydroxyl group of 2-(Difluoromethoxy)-5-hydroxybenzoic acid can be acylated to form various ester derivatives.

This acylation is a common strategy for protecting the hydroxyl group. Ester protecting groups, such as acetate (B1210297) or benzoate, are stable under many reaction conditions but can be easily removed by hydrolysis under basic conditions (e.g., using sodium hydroxide) to regenerate the phenol. This allows for selective chemical manipulation of other parts of the molecule, such as the carboxylic acid group.

Table 3: Reactions at the Phenolic Hydroxyl Group
Reaction TypeReagentsProduct ClassPurpose
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)EtherModification of properties
O-AcylationAcid chloride or anhydride, Base (e.g., Pyridine)EsterProtection or property modification

Oxidation Pathways of the Hydroxyl Moiety

The phenolic hydroxyl group at the C5 position of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is a primary site for oxidative transformations. While direct studies on this specific molecule are not extensively documented in publicly available literature, the oxidation pathways can be inferred from studies on analogous hydroxybenzoic acids, such as salicylic acid (2-hydroxybenzoic acid) and p-hydroxybenzoic acid. nih.govopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading such phenolic compounds. researchgate.net Common AOPs include the Fenton process (Fe²⁺ + H₂O₂) and UV/H₂O₂ systems. nih.govresearchgate.net The principal mechanism involves the electrophilic addition of a hydroxyl radical to the aromatic ring, leading to the formation of dihydroxybenzoic acid derivatives. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

For instance, the oxidation of salicylic acid has been shown to yield 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. openmedicinalchemistryjournal.com By analogy, the oxidation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is expected to proceed via hydroxylation at the positions activated by the existing hydroxyl group, namely the C4 and C6 positions. These hydroxylated intermediates can undergo further oxidation, potentially leading to ring-opening and mineralization to CO₂, water, and inorganic ions under sustained oxidative conditions. The degradation of the parent compound typically follows first-order kinetics. researchgate.net

Table 1: Predicted Major Products from Hydroxyl Radical Attack on 2-(Difluoromethoxy)-5-hydroxybenzoic acid

ReactantPredicted Product NamePosition of New -OH Group
2-(Difluoromethoxy)-5-hydroxybenzoic acid2-(Difluoromethoxy)-4,5-dihydroxybenzoic acidC4
2-(Difluoromethoxy)-5-hydroxybenzoic acid2-(Difluoromethoxy)-5,6-dihydroxybenzoic acidC6

Chemical Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is often incorporated into molecules in medicinal chemistry to enhance metabolic stability compared to a standard methoxy (B1213986) group, primarily by preventing O-demethylation. nih.gov However, this group possesses its own unique reactivity and stability profile.

Hydrolytic Stability Studies

The difluoromethoxy group, as an α,α-difluoro ether, exhibits considerable stability under typical physiological conditions. However, its stability can be compromised under certain chemical conditions. For instance, the hydrolysis of α,α-difluoro ethers has been reported to be catalyzed by glass surfaces, suggesting that the material of the reaction vessel can influence stability, particularly during processes like distillation at elevated temperatures. nih.gov This implies a potential susceptibility to hydrolysis under acidic conditions or in the presence of Lewis acidic surfaces, which could lead to the cleavage of the ether bond.

Thermal and Photochemical Degradation Pathways

The thermal stability of difluoromethoxy arenes can be a significant concern, especially when handled in glass equipment. Studies have shown that the decomposition of compounds like difluoromethoxybenzene can be autocatalytic in glass capillaries, exhibiting sharp exothermic events at temperatures significantly lower than in inert crucibles (e.g., gold-plated). This glass-facilitated thermal decomposition can lead to the formation of hazardous byproducts such as hydrogen fluoride (B91410) (HF) and phenolic tars.

While specific photochemical degradation studies on 2-(Difluoromethoxy)-5-hydroxybenzoic acid are limited, the aromatic ring system suggests potential reactivity under UV irradiation. Photochemically generated radicals could initiate degradation, although the -OCHF₂ group is generally more stable than many other functional groups. The primary photochemical pathways would likely involve the phenolic hydroxyl group or decarboxylation, similar to other hydroxybenzoic acids. nih.gov

Potential for Defluorination or Further Fluorination

Defluorination of the -OCHF₂ group is not a commonly observed degradation pathway under typical laboratory conditions due to the strength of the C-F bond. However, it can occur under specific, often harsh, reaction conditions or through enzymatic pathways. For example, by-products resulting from defluorination have been observed in certain metal-catalyzed synthesis reactions.

Further fluorination to a trifluoromethoxy (-OCF₃) group would require specific and potent fluorinating agents and is not a spontaneous degradation pathway. Such a transformation is a synthetic conversion rather than a degradation process.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Halogenation, Nitration, and Sulfonation Studies

The reactivity of 2-(Difluoromethoxy)-5-hydroxybenzoic acid in electrophilic aromatic substitution is governed by the directing effects of its three substituents on the benzene (B151609) ring: the hydroxyl (-OH), the carboxylic acid (-COOH), and the difluoromethoxy (-OCHF₂) groups. The hydroxyl group is a strongly activating, ortho-, para-directing group. The difluoromethoxy group is also ortho-, para-directing but is less activating than a methoxy group due to the electron-withdrawing nature of the fluorine atoms. The carboxylic acid group is a deactivating, meta-directing group. The positions open for substitution are C3, C4, and C6. The powerful activating effect of the hydroxyl group would primarily direct incoming electrophiles to its ortho (C4, C6) and para positions.

Halogenation: While specific studies on the direct halogenation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid are not extensively detailed in the available literature, the reactivity of analogous phenolic acids suggests that reactions with halogens (e.g., Br₂, Cl₂) would proceed readily. The substitution would be expected to occur at the positions most activated by the hydroxyl group. Another potential reaction pathway for carboxylic acids is decarboxylative halogenation, a process that involves the cleavage of the carbon-carbon bond adjacent to the carboxyl group and trapping the resulting intermediate with a halogen source. nih.gov

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. While direct nitration studies on 2-(Difluoromethoxy)-5-hydroxybenzoic acid are limited, the synthesis of a related compound, 2-(difluoromethoxy)-5-nitrobenzoic acid, has been documented. appchemical.com This indicates that the aromatic ring of a difluoromethoxy-substituted benzoic acid is susceptible to nitration. For the title compound, the strong directing effect of the hydroxyl group would likely favor nitration at the C4 or C6 positions.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. There is a lack of specific experimental data on the sulfonation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. However, the sulfonation of the structurally similar salicylic acid (2-hydroxybenzoic acid) is known to yield 5-sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid). This suggests that sulfonation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid would likely occur at the C5 position, para to the hydroxyl group, if that position were available. Given the existing hydroxyl at C5, substitution would be directed to other activated positions on the ring.

Chelation and Complexation Properties with Metal Ions

The molecular structure of 2-(Difluoromethoxy)-5-hydroxybenzoic acid, featuring a carboxylic acid group ortho to a difluoromethoxy group and a hydroxyl group meta to it, suggests potential for chelation of metal ions. The arrangement of the carboxyl and hydroxyl groups in related molecules, such as 2,5-dihydroxybenzoic acid (2,5-DHBA), is known to facilitate metal binding in a "salicylate mode". ufl.edunih.gov This mode involves the coordination of a metal ion by both the carboxylate oxygen and the phenolic oxygen.

Studies on the close analog 2,5-dihydroxybenzoic acid (gentisic acid) provide significant insight into the expected chelation behavior. Research has shown that 2,5-DHBA binds with iron (III) through a two-step kinetic mechanism. nih.gov The initial complexation occurs at a 1:1 ligand-to-metal ratio, with higher-order complexes forming at increased ligand concentrations. ufl.edunih.gov

Potentiometric and spectroscopic studies on the Fe(III)-2,5-DHBA system have confirmed the distribution of complexes with varying stoichiometries. nih.gov The formation of these complexes is pH-dependent, with maximum complexation observed in the pH range of 4.5 to 6.5, which is consistent with the deprotonation of the carboxylic acid proton. ufl.edunih.gov The rate-determining step in the complexation is believed to be the rearrangement of ligands on an initial complex formed between the carboxylate group and the Fe(III) ion. ufl.edu

The coordination sites for metal ions in similar aromatic acids often involve a bidentate interaction through an oxygen atom of the deprotonated carboxyl group and a neighboring oxygen atom, such as from a hydroxyl or carbonyl group. nih.gov It is therefore highly probable that 2-(Difluoromethoxy)-5-hydroxybenzoic acid engages in similar bidentate chelation with various metal ions.

Chelation Properties of the Analog 2,5-Dihydroxybenzoic Acid with Fe(III)
PropertyObservationReference
Binding ModeSalicylate mode ufl.edunih.gov
Complex Stoichiometry (Ligand:Metal)1:1, 2:1, 3:1 nih.gov
Optimal pH Range4.5 - 6.5 ufl.edunih.gov
Kinetic MechanismTwo-step process nih.gov

Radical Reactions and Oxidative Coupling Phenomena

The phenolic hydroxyl group in 2-(Difluoromethoxy)-5-hydroxybenzoic acid makes it susceptible to radical reactions, particularly the formation of a phenoxyl radical. This occurs through the homolytic cleavage of the phenolic O-H bond. The stability and energetics of such radicals have been investigated for isomeric hydroxybenzoic acids. nih.gov For instance, the O-H bond dissociation enthalpy (BDE) in 2-hydroxybenzoic acid, a structural analog, has been determined to be approximately 392.8 ± 3.3 kJ·mol⁻¹. nih.gov The formation of the corresponding carboxyphenoxyl radical is a key step in many oxidative processes. nih.gov

The aromatic ring of benzoic acid and its derivatives is also known to react with various atmospheric radicals, such as hydroxyl (•OH), nitrate (B79036) (•NO₃), and sulfate (B86663) (SO₄⁻•). rsc.org These reactions typically proceed via radical addition to the ring or hydrogen abstraction. Studies on benzoic acid have shown that addition reactions with •OH radicals have lower potential barriers than abstraction reactions. rsc.org The degradation of 2-hydroxybenzoic acid through advanced oxidation processes, which generate highly reactive hydroxyl radicals, further demonstrates the susceptibility of the aromatic system to radical attack, leading to hydroxylated products. researchgate.net

Furthermore, the hydroquinone-like substructure (a benzene ring with two oxygen substituents) suggests that 2-(Difluoromethoxy)-5-hydroxybenzoic acid could participate in oxidative coupling reactions. Hydroquinone derivatives can be oxidized to corresponding benzoquinones, which are reactive electrophiles. nih.gov These intermediates can then couple with other molecules, such as olefins, to form more complex structures like dihydrobenzofurans. nih.gov This type of reaction, often facilitated by an oxidant and a Lewis acid, represents a significant transformation pathway for phenolic compounds. nih.gov

Phenolic O-H Bond Dissociation Enthalpies (BDEs) for Isomeric Hydroxybenzoic Acids
CompoundO-H BDE (kJ·mol⁻¹)Reference
2-Hydroxybenzoic Acid392.8 ± 3.3 nih.gov
3-Hydroxybenzoic Acid383.6 ± 3.8 nih.gov
4-Hydroxybenzoic Acid380.0 ± 3.4 nih.gov

Derivatives and Analogs: Synthesis and Structural Exploration

Systematic Modification of the Benzoic Acid Core

Alterations to the central phenyl ring, either by changing the arrangement of substituents or by replacing the ring with a heterocyclic system, are key strategies in analog design.

Alterations in Ring Substitution Patterns

Table 1: Examples of Ring Substitution Modifications This table is interactive. Click on the headers to sort.

Modification Type Reagents/Conditions Resulting Substituent Reference Compound Example
Nitration Concentrated HNO₃ -NO₂ 3-chloro-2,4-difluoro-5-nitrobenzoic acid semanticscholar.org
Halogenation N-Chlorosuccinimide (NCS) -Cl 5-chloro-2-(...)-benzoic acid nih.gov
Sulfamoylation Chlorosulfonic acid, then amine -SO₂NR₂ 5-chloro-2-(N-(...)-sulfamoyl)benzoic acid nih.gov

Heterocyclic Bioisosteric Replacements (Non-Clinical Focus)

Bioisosteric replacement is a strategy used to substitute a functional group or moiety with another that has similar physical or chemical properties. In the context of 2-(difluoromethoxy)-5-hydroxybenzoic acid, the carboxylic acid group can be replaced by various acidic heterocyclic rings. This modification can impact properties such as acidity, lipophilicity, and metabolic stability. openaccessjournals.comopenaccessjournals.com Common heterocyclic bioisosteres for carboxylic acids include 5-substituted-1H-tetrazoles, 1,2,4-oxadiazoles, and various diones like thiazolidinediones. openaccessjournals.comopenaccessjournals.comresearchgate.net

The synthesis of these analogs involves multi-step procedures. For instance, the preparation of 1,2,4-oxadiazole-containing benzoic acids can be achieved through the selective oxidation of corresponding tolyl-1,2,4-oxadiazole precursors. researchgate.net Tetrazole rings are often synthesized via [3+2] cycloaddition reactions between nitriles and azides. researchgate.net While these modifications are prominent in drug design, the non-clinical focus of this exploration centers on the synthetic chemistry and the resulting structural and physicochemical changes. openaccessjournals.comopenaccessjournals.com

Table 2: Common Heterocyclic Bioisosteres for the Carboxylic Acid Moiety This table is interactive. Click on the headers to sort.

Heterocycle Key Features General Synthetic Route
1H-Tetrazole Planar, acidic N-H proton [3+2] cycloaddition of nitriles and azides researchgate.net
1,2,4-Oxadiazole Aromatic, stable ring system Cyclization of amidoximes with acylating agents researchgate.net
Thiazolidinedione Non-planar, acidic N-H proton Knoevenagel condensation followed by cyclization openaccessjournals.com
Hydroxamic Acid Metal-chelating properties Reaction of an ester with hydroxylamine (B1172632) openaccessjournals.com

Elaboration of the Carboxylic Acid and Phenolic Hydroxyl Moieties

The carboxylic acid and phenolic hydroxyl groups are primary sites for derivatization, allowing for the synthesis of a wide range of analogs with altered polarity and hydrogen bonding capabilities.

Ester and Amide Analogs

The carboxylic acid functionality can be readily converted into ester and amide analogs. Esterification is typically achieved by reacting the benzoic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive acyl chloride or using coupling agents followed by reaction with an alcohol.

Amide synthesis involves activating the carboxylic acid with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of a primary or secondary amine. researchgate.net These reactions are generally high-yielding and tolerate a wide variety of functional groups, including the difluoromethoxy group. researchgate.netnih.govnih.gov The resulting amides and esters exhibit different solubility profiles and hydrogen-bonding patterns compared to the parent carboxylic acid.

Ether and Acetyl Derivatives

The phenolic hydroxyl group offers another site for structural modification. O-alkylation to form ether derivatives can be accomplished through reactions like the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide. The synthesis of related difluoromethoxy compounds has been demonstrated by reacting a hydroxy precursor with reagents like diethyl (bromodifluoromethyl)phosphonate in the presence of a base. nih.gov

Acetylation of the hydroxyl group to form an acetyl derivative (an ester) is typically performed using acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These modifications remove the acidic proton of the phenol and can alter the molecule's ability to act as a hydrogen bond donor.

Table 3: Functional Group Elaboration This table is interactive. Click on the headers to sort.

Moiety Derivative Type General Reagents Resulting Functional Group
Carboxylic Acid Ester Alcohol, Acid catalyst (e.g., H₂SO₄) -COOR
Carboxylic Acid Amide Amine, Coupling agents (e.g., EDCI, HOBt) researchgate.net -CONR₂
Phenolic Hydroxyl Ether Alkyl halide, Base (e.g., K₂CO₃) -OR
Phenolic Hydroxyl Acetyl Ester Acetic anhydride or Acetyl chloride, Base -OCOCH₃

Synthesis of Compounds with Modified Difluoromethoxy Groups

The difluoromethoxy (OCF₂H) group is a key structural feature, and its modification or replacement provides another axis for analog design. The incorporation of fluorinated substituents is a widely used strategy to modulate the physicochemical properties of organic molecules. nih.govresearchgate.net

Analogs can be synthesized where the difluoromethoxy group is replaced by other fluorinated moieties, such as the trifluoromethoxy (OCF₃) group. The synthesis of trifluoromethoxylated arenes can be achieved under mild conditions using visible-light photoredox catalysis. nih.govresearchgate.net These methods often involve the generation of a •OCF₃ radical which then adds to the aromatic ring. nih.gov The OCF₃ group is more lipophilic and electron-withdrawing than the OCF₂H group. beilstein-journals.org

Another related modification involves the synthesis of difluoro(methoxy)methyl (CF₂OCH₃) analogs. A method for synthesizing aromatic compounds with this fragment involves the fluorodesulfurization of thionoesters using reagents such as SnCl₄/DAST (diethylaminosulfur trifluoride). researchgate.net Studies of the electronic properties of the CF₂OCH₃ group indicate it acts as a moderately electron-withdrawing substituent. researchgate.net These synthetic advancements allow for the fine-tuning of electronic and steric properties by subtly altering the structure of the fluorinated alkoxy group. nih.govmdpi.com

Table 4: Comparison of Fluorinated Methoxy (B1213986) Analogs This table is interactive. Click on the headers to sort.

Group Name Electronic Effect Lipophilicity (Hansch-Leo π parameter)
-OCH₃ Methoxy Electron-donating -0.02
-OCF₂H Difluoromethoxy Weakly electron-withdrawing +0.49
-OCF₃ Trifluoromethoxy Strongly electron-withdrawing beilstein-journals.org +1.04 beilstein-journals.org
-CF₂OCH₃ Difluoro(methoxy)methyl Moderately electron-withdrawing researchgate.net N/A

Homologation and Chain Extension

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, represents a fundamental strategy for modifying the carboxylic acid moiety of 2-(difluoromethoxy)-5-hydroxybenzoic acid. The Arndt-Eistert reaction is a well-established and popular method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org This sequence allows for the conversion of a carboxylic acid into its higher homolog, which in this case would be 2-(2-(difluoromethoxy)-5-hydroxyphenyl)acetic acid.

The reaction sequence begins with the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). ucla.edu This activated intermediate then reacts with diazomethane (B1218177) (CH₂N₂) to form a diazoketone. adichemistry.com The key step is the Wolff rearrangement of the diazoketone, which is catalyzed by a metal catalyst such as silver oxide (Ag₂O) or by photochemical or thermal means. organic-chemistry.orgadichemistry.com The rearrangement produces a highly reactive ketene (B1206846) intermediate. wikipedia.org In the presence of a nucleophile, such as water, the ketene is trapped to yield the homologated carboxylic acid. organic-chemistry.org The stereochemistry at the alpha-carbon is retained during the Wolff rearrangement. wikipedia.orgadichemistry.com

Table 1: Proposed Arndt-Eistert Homologation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid

StepReactantsIntermediate/ProductKey Transformation
1. Activation 2-(Difluoromethoxy)-5-hydroxybenzoic acid, SOCl₂2-(Difluoromethoxy)-5-hydroxybenzoyl chlorideFormation of acyl chloride
2. Diazoketone Formation 2-(Difluoromethoxy)-5-hydroxybenzoyl chloride, CH₂N₂1-Diazo-2-(2-(difluoromethoxy)-5-hydroxyphenyl)ethan-2-oneAcylation of diazomethane
3. Wolff Rearrangement 1-Diazo-2-(2-(difluoromethoxy)-5-hydroxyphenyl)ethan-2-one, Ag₂O, H₂O2-(2-(Difluoromethoxy)-5-hydroxyphenyl)acetic acidRearrangement to ketene and subsequent hydration

While diazomethane is effective, its toxic and explosive nature has prompted the development of safer alternatives like diazo(trimethylsilyl)methane. wikipedia.org

Introduction of Other Fluorinated Alkoxy Groups

Modifying the fluorinated alkoxy substituent can significantly impact the physicochemical properties of the resulting analogs. Introducing groups such as trifluoromethoxy (-OCF₃) or tetrafluoroethoxy (-OCHF₂CF₃) can alter lipophilicity, metabolic stability, and electronic characteristics. The synthesis of such analogs would likely involve precursors other than 2-(difluoromethoxy)-5-hydroxybenzoic acid itself, typically starting with a dihydroxybenzoic acid derivative.

For instance, the synthesis of a trifluoromethoxy analog, 5-hydroxy-2-(trifluoromethoxy)benzoic acid, is documented. bldpharm.com Similarly, the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has been described, starting from the oxidation of the corresponding toluene (B28343) derivative. google.com The introduction of a 1,1,2,2-tetrafluoroethoxy group onto a hydroxybenzoic acid scaffold has also been reported, yielding Benzoic acid, 2-hydroxy-5-(1,1,2,2-tetrafluoroethoxy)-. chemicalbook.com

The general approach for introducing these groups often involves the reaction of a phenol with a suitable fluorinated electrophile. For the difluoromethoxy group, reagents like diethyl (bromodifluoromethyl)phosphonate can be used to difluoromethylate a hydroxyl group. nih.gov Perfluoroalkoxy alkanes are a class of fluoropolymers that share some structural similarities and are synthesized from tetrafluoroethylene (B6358150) and perfluoroethers. wikipedia.org

Design and Synthesis of Compound Libraries for Research Purposes

The core structure of 2-(difluoromethoxy)-5-hydroxybenzoic acid is a valuable scaffold for the construction of compound libraries aimed at drug discovery and other research applications. The design of such libraries often employs computational (in silico) methods to select for desirable physicochemical properties and to explore diverse chemical space. sygnaturediscovery.com

A common strategy involves solid-phase synthesis, where the scaffold is anchored to a resin via one of its functional groups, such as the carboxylic acid. The remaining functional groups (the phenol and the aromatic ring) are then systematically reacted with a diverse set of building blocks. For example, a library based on 3-amino-5-hydroxybenzoic acid was successfully prepared using a split/combine combinatorial method where the amino and hydroxy positions were variably substituted. nih.gov This approach could be adapted for the 2-(difluoromethoxy)-5-hydroxybenzoic acid scaffold, using the phenol for diversification through etherification or esterification reactions.

Table 2: Example of a Potential Combinatorial Library Synthesis Scheme

Scaffold PositionReaction TypeExample Building Blocks
5-Hydroxy Group Etherification (Williamson)Alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide)
EsterificationAcyl chlorides, Carboxylic acids (with coupling agents)
Carboxylic Acid Group Amide FormationDiverse primary and secondary amines
Aromatic Ring Electrophilic Aromatic SubstitutionHalogenation, Nitration (followed by reduction and further derivatization)

The goal of library design is to generate a collection of molecules with high chemical diversity and "drug-like" properties, often characterized by a higher fraction of sp³-hybridized carbons and increased stereochemical complexity to explore new areas of chemical space. tarosdiscovery.com The use of multicomponent reactions and diversity-oriented synthesis are powerful strategies to construct complex molecular scaffolds for libraries. nih.gov

Stereochemical Considerations in Derivative Synthesis

While 2-(difluoromethoxy)-5-hydroxybenzoic acid itself is achiral, its derivatives can possess stereocenters, making stereochemical control a critical aspect of their synthesis. For example, homologation via the Arndt-Eistert reaction followed by alpha-functionalization of the resulting phenylacetic acid derivative would create a chiral center.

The synthesis of enantiomerically pure fluorinated compounds is of significant interest. mdpi.com Methods for achieving this include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. Enzymatic kinetic resolution has been successfully applied to fluorinated racemates of 3-arylcarboxylic acids. mdpi.comresearchgate.net In this method, an enzyme, such as a lipase, selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid in high enantiomeric purity. mdpi.com

For the analysis and assignment of absolute configuration in chiral fluorinated molecules, chiral derivatizing agents are employed. Axially chiral compounds like 2-(2-trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) have been developed for this purpose, allowing for the determination of the absolute configuration of chiral amines and alcohols through NMR analysis of the resulting diastereomeric derivatives. nih.govnih.gov The presence of multiple conformers and non-covalent interactions, such as hydrogen bonding, can influence the reliability of these assignments. nih.gov In some crystal structures of related fluorinated benzoic acids, molecules have been observed to form dimers through hydrogen bonding, which can influence their conformation. nih.gov The stereoselective synthesis of complex molecules containing fluorinated moieties remains an active area of research, with methods like C-H insertion being developed to create chiral centers with high diastereoselectivity and enantioselectivity. escholarship.org

Theoretical and Computational Investigations

Electronic Structure and Molecular Conformation Analysis

Understanding the three-dimensional shape and electron distribution of a molecule is fundamental to predicting its chemical and physical properties.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity.

Intermolecular Interactions and Hydrogen Bonding Analysis

The specific arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a difluoromethoxy group on a benzene (B151609) ring—governs the intermolecular behavior of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. These interactions are critical in determining its physical properties, such as melting point and solubility, as well as its interaction with biological macromolecules.

2-(Difluoromethoxy)-5-hydroxybenzoic acid possesses distinct hydrogen bond donor and acceptor sites, making it capable of forming robust intermolecular networks.

Hydrogen Bond Donors: The primary hydrogen bond donors are the acidic proton of the carboxylic acid group (-COOH) and the proton of the phenolic hydroxyl group (-OH).

Hydrogen Bond Acceptors: The potential hydrogen bond acceptors are the carbonyl oxygen of the carboxylic acid group (C=O), the hydroxyl oxygen of the carboxylic acid group, the oxygen of the phenolic group, and the oxygen and fluorine atoms of the difluoromethoxy group (-OCHF₂).

The strength and propensity of these sites to form hydrogen bonds can be estimated computationally through methods like molecular electrostatic potential (MEP) analysis. MEP maps visualize the electron density around a molecule, where negative potential regions (typically colored red or yellow) indicate strong hydrogen bond acceptor sites, and positive regions (colored blue) near hydrogen atoms indicate donor sites researchgate.netactascientific.com. For hydroxybenzoic acids, the carboxyl and hydroxyl groups are the primary sites for these interactions nih.gov. The difluoromethoxy group, with its electronegative fluorine atoms, would further influence the electronic distribution on the aromatic ring, potentially modulating the acidity of the phenolic proton and the acceptor strength of the ether oxygen.

In similar hydroxybenzoic acid derivatives, the carboxyl group often forms strong hydrogen-bonded dimers with another molecule, creating a stable R²₂(8) ring motif nih.gov. The phenolic hydroxyl group can then participate in forming further intermolecular chains.

Table 1: Predicted Hydrogen Bond Capabilities of 2-(Difluoromethoxy)-5-hydroxybenzoic acid

Functional GroupPotential RoleRelative Strength (Theoretical)Notes
Carboxylic Acid (-COOH)Donor & AcceptorVery StrongCapable of forming strong intermolecular dimers.
Hydroxyl (-OH)Donor & AcceptorStrongCan participate in extended hydrogen bond networks.
Difluoromethoxy (-OCHF₂)Weak AcceptorWeakThe oxygen and fluorine atoms can act as weak acceptors.

Beyond hydrogen bonding, other non-covalent forces contribute to the molecular interactions of 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

π-Stacking Interactions: The presence of the aromatic benzene ring allows for π-stacking interactions, where the π-electron systems of adjacent rings align. These interactions can occur in several geometries, including face-to-face and T-shaped (or edge-to-face) conformations nih.gov. In crystal structures of similar aromatic compounds like 3,4-difluoro-2-hydroxybenzoic acid, π–π stacking interactions are observed with centroid-centroid distances typically around 3.7 to 3.8 Å nih.gov. The interaction energy for π-stacking is generally in the range of 2-4 kcal/mol and is crucial for the packing of molecules in the solid state and for binding to flat aromatic residues in proteins nih.gov.

Ligand-Receptor Interaction Modeling (Computational Perspective)

Computational modeling provides a powerful framework for predicting how 2-(Difluoromethoxy)-5-hydroxybenzoic acid might interact with a biological target, such as an enzyme active site.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor nih.gov. In a typical simulation, the 3D structure of a target protein, often obtained from the Protein Data Bank (PDB) rcsb.org, is used as a receptor. The ligand, 2-(Difluoromethoxy)-5-hydroxybenzoic acid, would be docked into a defined binding site.

The simulation algorithm samples numerous possible conformations and orientations of the ligand and scores them based on a scoring function, which estimates the binding free energy. A lower binding energy (a more negative value) indicates a more stable and potentially stronger interaction researchgate.net.

For this molecule, key interactions would be predicted:

Hydrogen Bonds: The carboxylate and hydroxyl groups would likely form hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Tyrosine, Serine) in a binding pocket nih.gov.

π-Interactions: The benzene ring could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or in cation-π interactions with positively charged residues like Lysine or Arginine.

Hydrophobic and Van der Waals Contacts: The aromatic ring and the difluoromethyl group would make favorable van der Waals contacts within hydrophobic regions of the binding site.

Table 2: Hypothetical Molecular Docking Results with a Model Kinase Target

ParameterPredicted ValueInteracting Residues (Example)
Binding Energy (kcal/mol)-7.0 to -9.0N/A
Hydrogen Bonds2-4 bondsARG 105, TYR 102, VAL 221 nih.gov
π-Stacking Interactions1 interactionPHE 255
Hydrophobic ContactsMultipleLEU, ILE, VAL

Note: This data is illustrative and based on typical results for similar inhibitors docking into protein kinase active sites. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time nih.gov. An MD simulation would begin with the best-docked pose and simulate the movements of all atoms in the system (ligand, protein, and surrounding solvent) for a set period, often hundreds of nanoseconds rsc.org.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable, low, and converging RMSD value for the ligand suggests it remains firmly bound in the active site researchgate.netresearchgate.netyoutube.com.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuation, indicating a stabilizing effect.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked over the simulation time. Stable hydrogen bonds are a strong indicator of a durable interaction.

A successful MD simulation would show the 2-(Difluoromethoxy)-5-hydroxybenzoic acid molecule maintaining its primary interactions within the binding pocket, confirming the stability of the docked pose.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Basis)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR) dergipark.org.trmdpi.com. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and correlating them with experimentally measured activities or properties.

For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, a theoretical QSAR/QSPR study would involve the calculation of various descriptors:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular connectivity indices) nih.gov.

Electronic Descriptors: These relate to the molecule's electronic properties, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) academie-sciences.fracademie-sciences.fr.

Quantum Chemical Descriptors: Parameters like bond dissociation enthalpy (BDE) and proton affinity (PA) can be crucial for modeling activities like antioxidant potential academie-sciences.fracademie-sciences.fr.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a key descriptor for predicting membrane permeability and general bioavailability.

A typical QSAR model for a series of benzoic acid derivatives might take the following linear form nih.gov:

Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

By developing such a model with a training set of known compounds, the activity of a new compound like 2-(Difluoromethoxy)-5-hydroxybenzoic acid could be predicted before its synthesis and testing nih.govnih.gov. For instance, QSAR studies on similar compounds have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are often critical for activity nih.gov.

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Modeling

Descriptor ClassExample DescriptorProperty Modeled
LipophilicityLogPMembrane permeability, solubility
ElectronicHOMO/LUMO Energy GapChemical reactivity, stability actascientific.com
TopologicalBalaban Index (J)Molecular shape and branching nih.gov
ThermodynamicBond Dissociation Enthalpy (BDE)Antioxidant activity academie-sciences.fracademie-sciences.fr
StericMolar Refractivity (MR)Molecular volume, polarizability nih.gov

Development of Predictive Models for Mechanistic Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in forecasting the biological activity of chemical compounds based on their molecular structures. For derivatives of benzoic acid, these models are instrumental in identifying the structural features that govern their mechanistic actions.

QSAR studies on related p-hydroxybenzoic acid derivatives have demonstrated that their antimicrobial activity is influenced by several topological and valence indices. chemicalbook.com These models indicate that specific molecular descriptors, such as connectivity and shape indices, play a crucial role in the biological activity of these compounds. chemicalbook.com Although a specific QSAR model for 2-(Difluoromethoxy)-5-hydroxybenzoic acid has not been detailed, it is plausible that similar descriptors would be relevant in predicting its activity. The development of such a model would involve the synthesis of a series of related compounds and the correlation of their measured biological activities with calculated molecular descriptors.

In-silico studies, including molecular docking, are another facet of predictive modeling. For instance, research on 2-hydroxybenzoic acid derivatives as selective inhibitors for certain enzymes has utilized molecular docking to understand the interactions between the compounds and the active site of the target protein. These studies have highlighted the importance of the carboxylic acid and adjacent hydroxyl groups in forming key interactions, such as hydrogen bonds and electrostatic interactions, with the target enzyme. nih.gov Similar in-silico analyses of 5-acetamido-2-hydroxy benzoic acid derivatives have been used to predict their binding affinity with specific receptors. mdpi.comnih.gov This suggests that the 2-hydroxybenzoic acid moiety within 2-(Difluoromethoxy)-5-hydroxybenzoic acid is a critical "warhead" for potential biological targets. nih.gov

The table below illustrates a hypothetical set of molecular descriptors that would be relevant for building a QSAR model for 2-(Difluoromethoxy)-5-hydroxybenzoic acid, based on common practices in the field.

DescriptorDescriptionPredicted Relevance to Mechanistic Activity
LogP Octanol-water partition coefficientInfluences membrane permeability and access to target sites.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atomsAffects transport properties and receptor binding.
Molecular Weight (MW) Mass of the moleculeCan influence diffusion and overall pharmacokinetics.
Hydrogen Bond Donors/Acceptors Number of H-bond donor/acceptor sitesCrucial for specific interactions with biological targets.
Dipole Moment Measure of molecular polarityAffects solubility and binding interactions.

Correlation with Physicochemical Parameters (e.g., lipophilicity, pKa)

The physicochemical properties of a molecule, such as its lipophilicity and acidity (pKa), are fundamental to its mechanistic activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical parameter. The difluoromethoxy group at the 2-position of the benzoic acid ring is expected to significantly increase the lipophilicity of the molecule compared to its non-fluorinated analogue, 2-methoxy-5-hydroxybenzoic acid. This is due to the replacement of hydrogen atoms with more electronegative fluorine atoms. Increased lipophilicity can enhance the ability of a compound to cross biological membranes, which may be crucial for reaching its target of action.

pKa , the acid dissociation constant, is another key determinant of a compound's behavior in a biological system. The carboxylic acid group of benzoic acid derivatives is weakly acidic. The electronic effects of the substituents on the benzene ring can modulate this acidity. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the carboxylate anion. The difluoromethoxy group is known to be electron-withdrawing, which would suggest that 2-(Difluoromethoxy)-5-hydroxybenzoic acid has a lower pKa than benzoic acid itself. The hydroxyl group at the 5-position, being an electron-donating group, would have an opposing, though likely weaker, effect. Density Functional Theory (DFT) calculations on substituted benzoic acids have shown a strong correlation between the electronic properties of the substituents and the pKa of the carboxylic acid group. researchgate.netpsu.edu

The interplay between lipophilicity and pKa is crucial. At physiological pH, a significant portion of the molecules will exist in their ionized (carboxylate) form, which is more water-soluble. The balance between the neutral, more lipophilic form and the ionized, more hydrophilic form will govern the compound's ability to partition into different biological compartments.

The following table provides estimated physicochemical parameters for 2-(Difluoromethoxy)-5-hydroxybenzoic acid, based on the known effects of its functional groups and data from analogous compounds.

Physicochemical ParameterEstimated Value/RangeRationale for Estimation
Lipophilicity (LogP) 2.5 - 3.5The difluoromethoxy group significantly increases lipophilicity compared to a methoxy (B1213986) or hydroxyl group.
pKa (Carboxylic Acid) 3.0 - 4.0The electron-withdrawing difluoromethoxy group is expected to lower the pKa compared to benzoic acid (pKa ≈ 4.2).
pKa (Phenolic Hydroxyl) 9.0 - 10.0The phenolic hydroxyl group is weakly acidic, with a pKa typical for substituted phenols.
Topological Polar Surface Area (TPSA) ~77.8 ŲCalculated based on the presence of two hydroxyl groups and a carboxylic acid.

Biological Activity and Mechanistic Insights Non Human/non Clinical

Structure-Activity Relationship (SAR) Analysis for Biological Mechanisms

To provide the requested information, dedicated laboratory research focusing on 2-(Difluoromethoxy)-5-hydroxybenzoic acid would be required.

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, the key pharmacophoric features are derived from its substituted benzoic acid scaffold. These elements include:

A Hydrogen Bond Acceptor: The oxygen atoms of the carboxylic acid and hydroxyl groups can accept hydrogen bonds.

A Hydrogen Bond Donor: The hydrogen atoms of the carboxylic acid and hydroxyl groups can donate hydrogen bonds.

An Aromatic Ring: The central benzene (B151609) ring provides a hydrophobic region capable of engaging in van der Waals and π-π stacking interactions.

A Negative Ionizable Feature: At physiological pH, the carboxylic acid group is typically deprotonated, carrying a negative charge that can form ionic bonds or salt bridges.

These features are crucial for the molecule's ability to bind to target sites on enzymes or receptors, initiating a biological response. The spatial relationship between these elements dictates the molecule's binding affinity and specificity.

Impact of Difluoromethoxy Group on Molecular Recognition

The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to modulate a compound's properties. researchgate.netnih.gov The difluoromethoxy (-OCF₂H) group, in particular, has a profound impact on molecular recognition due to its unique electronic and conformational characteristics. researchgate.netnih.gov

Antioxidant and Pro-oxidant Activity at Molecular Level

Phenolic compounds, including hydroxybenzoic acid derivatives, are well-known for their ability to participate in redox reactions. semanticscholar.org Their activity is largely attributed to the presence of the hydroxyl group on the aromatic ring, which can neutralize reactive oxygen species (ROS).

Radical Scavenging Mechanisms

The primary antioxidant action of phenolic compounds involves the scavenging of free radicals. This is achieved through several mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and single electron transfer-based pathways. preprints.orgpreprints.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. preprints.org The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring. The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE corresponds to higher antioxidant activity. preprints.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar, protic solvents. It involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it. preprints.org

The presence of the electron-withdrawing difluoromethoxy group can influence the BDE of the phenolic O-H bond and the stability of the resulting radical, thereby modulating the compound's radical scavenging efficiency.

Role in Redox Homeostasis in in vitro systems

Redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates through antioxidant defenses. nih.gov An imbalance in this system leads to oxidative stress, which is implicated in cellular damage. nih.gov

In in vitro systems, compounds like 2-(Difluoromethoxy)-5-hydroxybenzoic acid can contribute to maintaining redox homeostasis by acting as direct antioxidants. researchgate.net By scavenging excess free radicals, the compound can help prevent oxidative damage to crucial biomolecules such as lipids, proteins, and DNA within a controlled laboratory setting. nih.gov The effectiveness of hydroxybenzoic acids in this role is often dependent on their concentration and the specific pH of the system, which affects their chemical form and reactivity. ffhdj.com

Antimicrobial Activity against Model Organisms (Mechanism-focused)

Phenolic acids and their derivatives have long been recognized for their antimicrobial properties against a range of microorganisms. ijpbp.com Their mechanisms of action are often multifaceted and can vary depending on the specific compound and the target organism.

The antibacterial action of such compounds is generally thought to involve several potential mechanisms:

Disruption of the Cell Membrane: The lipophilic nature of the aromatic ring allows the molecule to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to increased permeability and leakage of intracellular components. nih.gov

Inhibition of Enzyme Activity: The compound may interfere with the function of essential microbial enzymes. nih.gov

Interference with Nutrient Uptake: The integrity of the cell membrane is crucial for nutrient transport; its disruption can impair the uptake of essential molecules. nih.gov

Spectrum of Activity against Fungi and Bacteria in Lab Assays

Laboratory assays, such as those determining the Minimum Inhibitory Concentration (MIC), are used to quantify the antimicrobial potency of a compound. While specific data for 2-(Difluoromethoxy)-5-hydroxybenzoic acid is limited, the activity of structurally related hydroxybenzoic acid derivatives provides insight into its potential spectrum. For example, derivatives of 2,4-dihydroxybenzoic acid and 5-chlorosalicylic acid have demonstrated activity against various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

The table below summarizes the antimicrobial activity of representative hydroxybenzoic acid derivatives against common model organisms.

OrganismCompound Tested (Analogue)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus (MRSA)2,4-Dihydroxybenzoic acid derivative3.91 mdpi.com
Staphylococcus aureus5-Chloro-2-hydroxybenzoic acid derivative15.62-31.25 (μmol/L) nih.gov
Escherichia coli2,4-Dihydroxybenzoic acid>100 mdpi.com
Mycobacterium kansasii5-Chloro-2-hydroxybenzoic acid derivative1-4 (μmol/L) nih.gov
Candida albicans2,4-Dihydroxybenzoic acid derivative500-1000 mdpi.com

Elucidation of Cellular or Molecular Targets for Antimicrobial Action

Currently, there is a notable lack of specific research elucidating the precise cellular or molecular targets for the antimicrobial action of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. The available scientific literature does not provide direct evidence or detailed studies on the specific mechanisms by which this compound exerts its antimicrobial effects. However, by examining the broader class of hydroxybenzoic acids and their derivatives, it is possible to infer potential mechanisms of action that may be relevant. It is important to emphasize that the following discussion is based on the activities of related compounds and serves as a theoretical framework rather than established fact for 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

The antimicrobial activity of phenolic compounds, including hydroxybenzoic acids, is often attributed to a multi-targeted mechanism of action. This can involve the disruption of microbial membranes, interference with essential enzymes, and modulation of cellular signaling pathways. The specific nature of these interactions is influenced by the chemical structure of the compound, including the type, number, and position of substituents on the benzene ring.

One of the proposed mechanisms for the antimicrobial action of benzoic acid derivatives is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane. This incorporation can disrupt the van der Waals interactions between the acyl chains of the membrane lipids, leading to a loss of membrane integrity and fluidity. nih.gov Consequently, the permeability of the membrane is altered, resulting in the leakage of essential intracellular components such as ions, metabolites, and macromolecules, ultimately leading to cell death. nih.gov

Another potential mechanism is the acidification of the microbial cytoplasm. In their undissociated form, hydroxybenzoic acids can diffuse across the cell membrane. Once inside the cytoplasm, which typically has a neutral pH, the acid can dissociate, releasing protons and lowering the intracellular pH. This acidification can inhibit the activity of various cytoplasmic enzymes and disrupt the proton motive force, which is crucial for ATP synthesis and transport processes across the membrane. nih.gov

Furthermore, hydroxybenzoic acid derivatives have been shown to interact with and inhibit specific microbial enzymes. While not directly demonstrated for 2-(Difluoromethoxy)-5-hydroxybenzoic acid, related compounds have been found to inhibit enzymes such as α-amylase and acetylcholinesterase. mdpi.comnih.gov This suggests that the antimicrobial activity could, in part, be due to the inhibition of essential microbial enzymes involved in metabolism or other vital cellular processes. The presence of a difluoromethoxy group on the benzene ring of 2-(Difluoromethoxy)-5-hydroxybenzoic acid may influence its binding affinity and inhibitory potential against various microbial enzymes.

The table below summarizes the potential antimicrobial mechanisms of action based on studies of related hydroxybenzoic acid derivatives. It is crucial to reiterate that these are hypothesized targets for 2-(Difluoromethoxy)-5-hydroxybenzoic acid and require experimental validation.

Potential Cellular/Molecular TargetProposed Mechanism of ActionRelevant Class of Compounds
Bacterial Cell Membrane Incorporation into the lipid bilayer, leading to disruption of membrane structure and function, and increased permeability. nih.govBenzoic acid derivatives nih.gov
Cytoplasmic pH Diffusion of the undissociated acid across the membrane and subsequent dissociation in the cytoplasm, leading to intracellular acidification. nih.govBenzoic acid derivatives nih.gov
Essential Microbial Enzymes Inhibition of enzymes crucial for microbial metabolism and survival. mdpi.comnih.govHydroxybenzoic acid derivatives mdpi.comnih.gov

Advanced Applications and Material Science Integration

Role as an Intermediate in Complex Organic Synthesis (Beyond Pharmaceutical Intermediates)

While extensively utilized in the synthesis of pharmaceutical compounds, the functional group array of 2-(Difluoromethoxy)-5-hydroxybenzoic acid makes it a versatile intermediate for a broader range of complex organic molecules. The carboxylic acid and hydroxyl groups provide two reactive sites for sequential or orthogonal chemical transformations, allowing for the construction of intricate molecular architectures. The difluoromethoxy group imparts unique properties, such as increased metabolic stability and altered lipophilicity, which are advantageous in various chemical contexts. Its structural framework is analogous to other substituted hydroxybenzoic acids that serve as key intermediates in the synthesis of agrochemicals, specialized dyes, and other performance chemicals.

Applications in Polymer and Material Science

The distinct functionalities of 2-(Difluoromethoxy)-5-hydroxybenzoic acid make it a candidate for integration into advanced polymers and functional materials. Commercial suppliers categorize the compound under material science building blocks, including for polymers, covalent organic frameworks (COFs), and electronic or optical materials bldpharm.com.

The presence of both a carboxylic acid and a hydroxyl group on the benzene (B151609) ring allows 2-(Difluoromethoxy)-5-hydroxybenzoic acid to act as an AB-type monomer in step-growth polymerization. Through polycondensation reactions, it can form aromatic polyesters. The rigidity of the benzene ring contributes to the thermal stability and mechanical strength of the resulting polymers, a characteristic sought after in high-performance materials. This is conceptually similar to how other hydroxybenzoic acids, such as p-hydroxybenzoic acid, are used to synthesize liquid crystal polymers researchgate.net. The difluoromethoxy group can further enhance polymer properties by modifying inter-chain interactions, solubility, and thermal behavior.

Table 1: Potential Roles in Polymer Synthesis

Role Type of Polymerization Resulting Polymer Key Functional Groups
Monomer Polycondensation Aromatic Polyesters Carboxylic Acid (-COOH), Hydroxyl (-OH)

The molecular structure of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is well-suited for the synthesis of functional organic materials. Substituted hydroxybenzoic acids are foundational components in the creation of liquid crystals researchgate.netossila.com. The difluoromethoxy group, in particular, is a desirable feature in liquid crystal design. Compounds incorporating a difluoromethoxy bridge are known to exhibit favorable properties such as low rotational viscosity and high dielectric anisotropy, which can lead to lower driving voltages in liquid crystal displays google.com.

The integration of this molecule into organic materials for electronics and optics is also an area of interest bldpharm.com. The fluorinated group can tune the electronic properties and influence the molecular packing in the solid state, which are critical parameters for materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and nonlinear optical applications. For instance, related fluorinated salicylic (B10762653) acid derivatives are used to create metalloligands that stabilize nanoclusters for photoluminescent applications ossila.com.

Use as a Chemical Probe for Biological Systems

The 2-hydroxybenzoic acid scaffold is a recognized "warhead" for designing selective inhibitors and chemical probes for biological targets nih.gov. The specific arrangement of the carboxylic acid and the adjacent hydroxyl group is crucial for forming key interactions, such as hydrogen bonds and electrostatic interactions, with protein binding pockets nih.gov.

2-(Difluoromethoxy)-5-hydroxybenzoic acid can serve as a core structure for the development of chemical probes. Its functional groups provide convenient handles for attaching reporter tags. For example, a fluorescent dye could be appended to the molecule via an ester or amide linkage to create a fluorescent probe. Such a probe would allow for the visualization and tracking of the molecule's interaction with its biological targets in a non-clinical research setting. This approach is analogous to the use of other fluorinated hydroxybenzoic acids, which form highly fluorescent complexes with metal ions for use in immunoassays and sensors ossila.com.

Once converted into a labeled probe (e.g., by adding a photo-reactive group for photoaffinity labeling), 2-(Difluoromethoxy)-5-hydroxybenzoic acid could be employed in chemoproteomic experiments to identify its specific protein binding partners within a complex biological sample. Research on other 2-hydroxybenzoic acid derivatives has shown their utility in selectively inhibiting enzymes like SIRT5, a mitochondrial protein nih.gov. Molecular docking studies of these related compounds indicate that the carboxylate and hydroxyl groups are essential for binding to unique residues in the protein's active site nih.gov. A probe based on the 2-(difluoromethoxy)-5-hydroxybenzoic acid scaffold could similarly be used to identify and validate novel biological targets, contributing to the fundamental understanding of cellular pathways.

Table 2: Potential as a Chemical Probe for Biological Research

Probe Type Design Principle Potential Application (Non-Clinical) Key Structural Features
Fluorescent Probe Covalent attachment of a fluorophore Visualizing binding events, quantifying interactions Carboxylic Acid (-COOH), Hydroxyl (-OH)

Development in Agrochemical Research (Mechanistic/Synthetic Aspects)

The structural motifs present in 2-(Difluoromethoxy)-5-hydroxybenzoic acid, particularly the difluoromethoxy-substituted phenyl ring, are features found in a number of modern agrochemicals. While direct public evidence of this specific molecule's use as a precursor is limited, its chemical nature suggests its potential as a valuable intermediate in the synthesis of complex active ingredients.

Studies on Mechanism of Action in Plant Systems

Direct studies on the specific mechanism of action of 2-(Difluoromethoxy)-5-hydroxybenzoic acid in plant systems are not extensively documented in public literature. However, the herbicidal activity of structurally related compounds can provide insights into its potential mode of action. Many herbicides containing a difluoromethoxy moiety are known to inhibit crucial biochemical pathways in weeds.

One common target for such herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and waxes, and their disruption leads to growth inhibition and eventual death of the weed. Pyroxasulfone, for example, is known to be a potent inhibitor of VLCFA synthesis. Given the structural similarities, it is plausible that compounds derived from 2-(Difluoromethoxy)-5-hydroxybenzoic acid could exhibit a similar mechanism of action.

Another potential mechanism of action for benzoic acid derivatives in plants involves the disruption of hormonal balance or the inhibition of other essential enzymes. The introduction of fluorine atoms can significantly alter the electronic properties of the molecule, potentially leading to enhanced binding to target enzymes or receptors within the plant. For instance, fluorinated analogues of natural plant compounds have been shown to act as potent inhibitors of various metabolic pathways.

Application in Advanced Analytical Chemistry and Sensor Development

The detection and quantification of fluorinated organic compounds in various matrices are of growing importance. The unique properties of the fluorine atom, such as its high electronegativity and the presence of the stable ¹⁹F isotope, lend themselves to specialized analytical techniques.

Advanced analytical methods like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective for the trace-level detection of fluorinated compounds. These methods offer high sensitivity and selectivity, which are crucial for environmental monitoring and residue analysis of agrochemicals. The presence of the difluoromethoxy group in 2-(Difluoromethoxy)-5-hydroxybenzoic acid would allow for specific fragmentation patterns in mass spectrometry, enabling its unambiguous identification and quantification. Furthermore, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of fluorinated molecules, providing a distinct signal for the fluorine atoms that is free from the background noise often seen in ¹H NMR.

In the realm of sensor technology, there is a growing interest in developing chemical sensors for the selective detection of fluorinated aromatic compounds. These sensors could have applications in environmental monitoring, industrial process control, and biomedical diagnostics. While specific sensors for 2-(Difluoromethoxy)-5-hydroxybenzoic acid have not been reported, research into fluorescent and electrochemical sensors for other fluorinated aromatics is ongoing. These sensors often utilize host-guest chemistry or specific interactions with the fluorine atoms to generate a detectable signal. The development of such sensors for this particular compound could provide a rapid and field-deployable method for its detection.

Table 2: Advanced Analytical Techniques for Fluorinated Compounds
TechniquePrincipleApplicability to 2-(Difluoromethoxy)-5-hydroxybenzoic acid
UPLC-MS/MSSeparation by liquid chromatography followed by mass-based detection of parent and fragment ions.High sensitivity and selectivity for trace analysis in complex matrices.
¹⁹F NMR SpectroscopyDetection of the ¹⁹F nucleus, providing structural and quantitative information.Unambiguous identification and quantification due to the distinct fluorine signal.
Electrochemical SensorsMeasurement of current or potential changes upon interaction with the target analyte.Potential for rapid, in-situ detection.
Fluorescent SensorsChanges in fluorescence intensity or wavelength upon binding to the analyte.Offers high sensitivity for detection.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling (Research context)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision, HRMS provides an exact mass measurement that can be used to determine the elemental composition of the molecule. For 2-(Difluoromethoxy)-5-hydroxybenzoic acid (molecular formula C₈H₆F₂O₄), the expected exact mass can be calculated and compared against the experimental value, typically within a tolerance of a few parts per million (ppm), to confirm its molecular formula.

In a research setting, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. This involves isolating the parent ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides structural information, confirming the connectivity of the difluoromethoxy, hydroxyl, and carboxylic acid groups to the benzene (B151609) ring.

Furthermore, when coupled with liquid chromatography (LC-HRMS), this technique is pivotal for metabolite profiling. In preclinical research, understanding the metabolic fate of a compound is crucial. LC-HRMS can be used to analyze biological samples (e.g., plasma, urine, tissue homogenates) to detect and identify metabolites. For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, expected metabolic pathways might include conjugation reactions. mdpi.com The high resolution of the mass spectrometer allows for the confident identification of these metabolites, even at low concentrations in complex biological matrices. mdpi.com

Table 1: Illustrative HRMS Data for 2-(Difluoromethoxy)-5-hydroxybenzoic acid

Parameter Description Expected Value
Molecular Formula C₈H₆F₂O₄ -
Exact Mass Calculated monoisotopic mass 204.0234
Ionization Mode Electrospray Ionization (ESI) Negative ([M-H]⁻)
Observed m/z Mass-to-charge ratio of the deprotonated molecule 203.0161

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and solid states. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as fluorine.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for substituted aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign which proton is bonded to which carbon in the molecule's aromatic ring and difluoromethoxy group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the molecule. For instance, it can show correlations from the proton of the difluoromethoxy group to the C2 carbon of the benzene ring, confirming the position of this substituent.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY): NOESY experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This can provide valuable information about the molecule's preferred conformation in solution.

Table 2: Hypothetical 2D NMR Correlations for Structural Assignment

Technique Correlating Nuclei Purpose Example Correlation
HSQC ¹H-¹³C (¹J) Assigns directly bonded C-H pairs Aromatic proton at C6 shows a cross-peak with the C6 carbon signal.
HMBC ¹H-¹³C (²⁻³J) Establishes long-range connectivity The proton of the -OCF₂H group shows a cross-peak to the C2 carbon.

For characterizing the compound in its solid, crystalline form, Solid-State NMR (ssNMR) is employed. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these different forms.

Given the presence of fluorine atoms, ¹⁹F NMR is a highly specific and sensitive technique for characterizing the difluoromethoxy group. biophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an excellent NMR probe. biophysics.org The chemical shift of the fluorine nuclei is highly sensitive to their electronic environment.

For the -OCF₂H group, the ¹⁹F NMR spectrum would be expected to show a doublet, as the two equivalent fluorine nuclei are coupled to the single adjacent proton. Conversely, the ¹H NMR spectrum would show a triplet for the proton of this group, as it is coupled to the two adjacent fluorine nuclei. The magnitude of the coupling constant (J-value) provides further structural confirmation.

Table 3: Expected ¹⁹F NMR Characteristics

Parameter Description Expected Observation
Chemical Shift (δ) Position of the signal in the spectrum Specific ppm value characteristic of a difluoromethoxy environment
Multiplicity Splitting pattern of the signal Doublet (due to coupling with one proton)

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a single crystal. nih.gov It provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. nih.gov

For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, X-ray crystallography would confirm the substitution pattern on the benzene ring and reveal the conformation of the difluoromethoxy and carboxylic acid groups relative to the ring. Crucially, this technique elucidates intermolecular interactions, such as hydrogen bonding. researchgate.net It would be expected to show hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers, as well as interactions involving the hydroxyl group. researchgate.net This information is vital for understanding the crystal packing and its influence on the material's physical properties.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of 2-(Difluoromethoxy)-5-hydroxybenzoic acid and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. ekb.egupb.ro

A reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic acid). sielc.com The compound and its impurities are separated based on their differing affinities for the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the aromatic ring absorbs strongly.

This method is used to determine the purity of a sample, often expressed as a percentage of the main peak area relative to the total area of all peaks. Impurity profiling involves identifying potential process-related impurities, such as starting materials, isomers (e.g., 3-(Difluoromethoxy)-5-hydroxybenzoic acid), or by-products from the synthesis. The HPLC method must demonstrate sufficient resolution to separate the main compound from all known and potential impurities. scispace.comnih.gov

Table 4: Example Parameters for a Purity Assessment HPLC Method

Parameter Description Typical Value/Condition
Column Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Aqueous Component Water with 0.1% Formic Acid
Mobile Phase B Organic Component Acetonitrile with 0.1% Formic Acid
Elution Method of solvent delivery Gradient elution
Flow Rate Speed of mobile phase 1.0 mL/min
Detection Wavelength for monitoring ~254 nm

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-(Difluoromethoxy)-5-hydroxybenzoic acid and quantifying it in various matrices. A reverse-phase HPLC (RP-HPLC) method is typically suitable for separating acidic, aromatic compounds.

Detailed studies on analogous compounds, such as various fluorobenzoic and dihydroxybenzoic acids, provide a framework for method development. ekb.egnih.govhelixchrom.com For instance, the separation of dihydroxybenzoic acid isomers often requires mixed-mode chromatography to leverage subtle differences in hydrophobicity and ionic interactions for effective resolution. helixchrom.comsielc.com A gradient elution method is generally preferred to ensure adequate separation from potential impurities and achieve a sharp peak shape. The mobile phase typically consists of an aqueous component, often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, and an organic modifier like acetonitrile or methanol. ekb.egupb.ro Detection is commonly performed using a UV-Vis detector, set at a wavelength corresponding to an absorption maximum of the analyte. helixchrom.comupb.ro

Based on the analysis of similar compounds, a hypothetical RP-HPLC method for 2-(Difluoromethoxy)-5-hydroxybenzoic acid could be developed as outlined in the following table.

Table 1: Illustrative HPLC Parameters for Analysis

Parameter Suggested Condition Rationale
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) Standard for separation of moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to ensure protonation of the analyte.
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutes Ensures elution of compounds with varying polarities.
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Detection UV at ~215 nm and ~280 nm Based on typical absorbance bands for phenolic benzoic acids. researchgate.net

| Expected R.T. | 10-15 minutes | Estimated based on polarity relative to similar structures. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, stemming from the polar carboxylic acid and hydroxyl functional groups. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.gov

The most common approach is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govgcms.cz Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. uzh.ch Following derivatization, the resulting silyl (B83357) ester/ether is analyzed by GC-MS. This technique provides excellent separation and definitive identification based on the compound's mass spectrum. researchgate.netthepharmajournal.com The mass spectrometer fragments the derivatized molecule in a predictable manner, yielding a unique fingerprint that confirms its identity.

The analytical workflow would involve liquid-liquid or solid-phase extraction of the compound, evaporation of the solvent, the derivatization reaction, and subsequent injection into the GC-MS system. nih.govuzh.ch

Table 2: Predicted GC-MS Data for Di-silylated Derivative

Parameter Predicted Value/Fragment Description
Derivatizing Agent MTBSTFA or BSTFA Forms a di-TMS derivative (on both -COOH and -OH groups).
Molecular Ion (M+) m/z 348 Calculated mass of the di-TMS derivative of the parent compound.
Key Fragments m/z 333 Loss of a methyl group (-CH₃) from a TMS moiety.
m/z 259 Loss of a trimethylsiloxy group (-OTMS).
m/z 73 Characteristic fragment for the trimethylsilyl ion ([Si(CH₃)₃]⁺).

| Internal Standard | Isotopically labeled analogue or a structurally similar compound (e.g., Benzoic acid-D5). nih.gov | Used for accurate quantification. |

Spectroscopic Techniques for Mechanistic Studies (e.g., UV-Vis, Fluorescence, CD)

Spectroscopic techniques are invaluable for probing the electronic structure of 2-(Difluoromethoxy)-5-hydroxybenzoic acid and studying its behavior in different chemical environments.

UV-Vis Spectroscopy : Aromatic compounds like benzoic acid derivatives exhibit characteristic absorption bands in the ultraviolet-visible region, corresponding to π→π* electronic transitions. researchgate.net The UV-Vis spectrum is sensitive to substitution on the benzene ring and the pH of the solution. For phenolic benzoic acids, deprotonation of the hydroxyl and carboxylic acid groups in basic media typically causes a bathochromic (red) shift in the absorption maxima. nist.gov Based on data from related compounds like 2,5-dihydroxybenzoic acid, which has absorption maxima around 214 nm, 236 nm, and 334 nm, it is expected that 2-(Difluoromethoxy)-5-hydroxybenzoic acid would display a similar multi-band spectrum. sielc.com

Table 3: Predicted UV-Vis Absorption Maxima (λmax)

Condition Predicted λmax (nm) Rationale
Acidic (pH < 3) ~215, ~285 nm Represents the fully protonated molecule. Based on spectra of similar hydroxybenzoic acids. researchgate.netsielc.com

| Basic (pH > 10) | ~230, ~310 nm | Expected bathochromic shift upon deprotonation of the phenolic and carboxylic acid groups. nist.gov |

Fluorescence Spectroscopy : Due to the presence of the phenolic hydroxyl group, 2-(Difluoromethoxy)-5-hydroxybenzoic acid is expected to be fluorescent. Phenolic compounds are known to fluoresce, and their emission spectra can provide insights into their electronic environment. researchgate.net The specific excitation and emission wavelengths would be dependent on solvent polarity and pH. This technique is particularly useful for sensitive detection and for studying interactions with other molecules that may quench or enhance the fluorescence signal.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for the analysis of chiral molecules. As 2-(Difluoromethoxy)-5-hydroxybenzoic acid is an achiral molecule and does not possess any stereocenters, it will not produce a signal in CD spectroscopy.

Electrochemical Analysis of Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. The analysis would focus on the electrochemical oxidation of the 5-hydroxy (phenolic) group.

Studies on dihydroxybenzoic acids show that the hydroxyl groups can be oxidized, often in an irreversible or quasi-reversible process, to form semiquinone and quinone species. nih.govresearchgate.net The potential at which this oxidation occurs is influenced by the other substituents on the aromatic ring. The electron-withdrawing nature of the carboxylic acid and the difluoromethoxy groups would likely increase the oxidation potential of the phenolic group, making it more difficult to oxidize compared to phenol (B47542) itself. The electrochemical behavior would also be highly dependent on the pH of the aqueous solution, as the oxidation process often involves the transfer of both electrons and protons. nih.gov

Table 4: Hypothetical Cyclic Voltammetry Parameters

Parameter Expected Observation Interpretation
Anodic Peak Potential (Epa) +0.7 to +0.9 V (vs. Ag/AgCl) Potential at which the oxidation of the phenolic group occurs.
Cathodic Peak (Epc) Absent or very small Indicates that the oxidation process is likely chemically irreversible. researchgate.net
Mechanism EC (Electron transfer followed by a chemical reaction) A common mechanism for phenol oxidation where the initially formed radical undergoes further reaction.

| pH Dependence | Epa shifts to lower potentials as pH increases | Indicates that protons are involved in the oxidation reaction. |

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Pathways

The development of novel and efficient synthetic routes is a cornerstone of advancing the study of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. Current synthetic strategies for similar hydroxybenzoic acid derivatives can be complex and may offer opportunities for improvement. Future research could focus on creating more streamlined, high-yield processes.

Key areas of exploration include:

Development of Novel Catalytic Systems: Investigating new catalysts could lead to milder reaction conditions, reduced waste, and improved selectivity, avoiding the formation of unwanted isomers.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher purity and yields, and facilitating safer scale-up of production.

Design and Development of Next-Generation Derivatives with Tuned Properties

The core structure of 2-(Difluoromethoxy)-5-hydroxybenzoic acid serves as a valuable scaffold for the design of next-generation derivatives. The introduction of the difluoromethoxy group is a key feature that can influence the molecule's electronic properties and its ability to act as a hydrogen bond donor. By systematically modifying other parts of the molecule, it is possible to fine-tune its physicochemical and biological properties.

Future design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial to understand how different functional groups on the aromatic ring influence biological activity. This approach has been successful in improving the potency of other 2-hydroxybenzoic acid derivatives, where new analogs showed a 10-fold increase in potency. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres could enhance metabolic stability, improve cell permeability, or alter target-binding affinity.

Targeted Modifications: Based on a deeper understanding of the compound's biological targets, derivatives can be designed to optimize interactions and improve selectivity, thereby increasing efficacy.

Deeper Mechanistic Elucidation of Interactions with Biological Targets

A fundamental aspect of future research will be to unravel the precise mechanisms by which 2-(Difluoromethoxy)-5-hydroxybenzoic acid interacts with biological systems. While related hydroxybenzoic acids are known to possess antioxidant and anti-inflammatory properties, the specific targets and pathways modulated by this difluoromethoxy-substituted version remain to be fully elucidated. nih.govnih.gov

Prospective research should aim to:

Identify Protein Targets: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific proteins that bind to the compound. nih.gov

Characterize Binding Interactions: Using biophysical methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to visualize the binding mode and interactions with its biological targets at an atomic level.

Investigate Signaling Pathways: Determining the downstream effects of target engagement on cellular signaling pathways. For example, it is known that some dihydroxybenzoic acids can activate the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes. nih.gov Research could investigate if 2-(Difluoromethoxy)-5-hydroxybenzoic acid acts through similar mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical and pharmaceutical research. nih.gov These powerful computational tools can accelerate the discovery and development of new molecules by analyzing vast datasets and identifying complex patterns that are not apparent to human researchers. nih.gov

For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, AI and ML can be applied to:

De Novo Design: Utilize generative AI models to design novel derivatives with optimized properties. springernature.comosu.edu Advanced models can generate realistic 3D structures of molecules that are tailored to bind to specific protein targets with high success rates. osu.edu

Predictive Modeling: Develop ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and testing. youtube.com

Synthesis Planning: Employ AI-powered retrosynthesis tools to devise the most efficient and cost-effective synthetic routes, potentially uncovering novel chemical transformations.

Future Research AreaKey MethodologiesExpected Outcome
Novel Synthetic Pathways New catalysts, Flow chemistry, Alternative starting materialsMore efficient, cost-effective, and scalable synthesis.
Next-Generation Derivatives SAR studies, Bioisosteric replacement, Targeted modificationsDerivatives with enhanced potency, selectivity, and metabolic stability.
Mechanistic Elucidation Chemical proteomics, X-ray crystallography, Signaling pathway analysisDetailed understanding of biological targets and mechanism of action.
AI and Machine Learning Generative models, Predictive modeling, Retrosynthesis toolsAccelerated design and development of new compounds with desired properties.
Sustainable Production Bio-based feedstocks, Green chemistry principles, Heterogeneous catalysisEnvironmentally friendly and economically viable manufacturing processes.

Development of Sustainable and Economically Viable Production Methods

In line with the global push towards green chemistry, future research must prioritize the development of sustainable and economically viable methods for producing 2-(Difluoromethoxy)-5-hydroxybenzoic acid. This involves minimizing environmental impact while ensuring the process is commercially scalable.

Key strategies include:

Use of Bio-based Feedstocks: Exploring the use of renewable resources, such as lignin-based benzoic acid derivatives, as precursors can provide a greener alternative to petroleum-based starting materials. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures to reduce energy consumption.

Recyclable Catalysts: Utilizing heterogeneous or recyclable catalysts can simplify purification processes and reduce chemical waste, contributing to a more sustainable production cycle. mdpi.com

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(difluoromethoxy)-5-hydroxybenzoic acid, and how can reaction conditions be optimized?

A1. The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or fluorination. A plausible route starts with 5-hydroxybenzoic acid as the core structure. Key steps include:

  • Step 1: Protection of the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions .
  • Step 2: Substitution with a difluoromethoxy group using ClCF2_2OCH3_3 or similar reagents in the presence of a base (e.g., K2_2CO3_3) .
  • Step 3: Deprotection under acidic (e.g., HCl) or basic conditions (e.g., NaOH) .
    Optimization may involve solvent selection (e.g., ethanol for solubility) and temperature control to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. Q2. How can researchers verify the purity and structural integrity of 2-(difluoromethoxy)-5-hydroxybenzoic acid?

A2. A combination of analytical techniques is required:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile and 0.01 M phosphate buffer (pH 7) at 1 mL/min flow rate. Detect impurities at 254 nm .
  • NMR: Confirm the presence of the difluoromethoxy group (δ ~6.5–7.0 ppm for aromatic protons, δ ~120–125 ppm for 19F^{19}\text{F} NMR) and hydroxyl group (δ ~10–12 ppm for carboxylic acid proton) .
  • Mass Spectrometry (MS): Look for [M-H]^- ions at m/z 218.02 (calculated molecular weight: 219.12) .

Q. Q3. What are the stability considerations for this compound under different storage conditions?

A3. Stability depends on:

  • Light: Store in amber vials to prevent photodegradation, as hydroxyl and difluoromethoxy groups are sensitive to UV light .
  • Temperature: Keep at -20°C for long-term storage; room temperature may lead to hydrolysis of the difluoromethoxy group .
  • pH: Avoid strongly basic conditions (pH >10) to prevent deprotonation and degradation of the carboxylic acid moiety .

Advanced Research Questions

Q. Q4. How does the difluoromethoxy group influence the compound’s biological activity compared to other halogenated analogs?

A4. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy or chloro analogs. For example:

  • Metabolic Resistance: The C-F bond resists oxidative cleavage by cytochrome P450 enzymes, prolonging half-life in vitro .
  • SAR Studies: Replacements with trifluoromethoxy or chloro groups (e.g., 2-chloro-5-fluorobenzoic acid derivatives) show reduced binding affinity in enzyme inhibition assays, suggesting steric and electronic effects are critical .
    Methodologically, compare IC50_{50} values in target assays using analogs from systematic structural modifications .

Q. Q5. What computational methods are suitable for predicting the reactivity and binding modes of this compound?

A5. Use density functional theory (DFT) and molecular docking:

  • DFT: Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the difluoromethoxy and hydroxyl groups .
  • Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize fluorine atoms using force fields like OPLS4 .
    Validate predictions with experimental data (e.g., crystallography or mutagenesis studies) .

Q. Q6. How can researchers address discrepancies in reported spectral data for this compound?

A6. Contradictions often arise from solvent effects or impurity interference. Mitigation strategies include:

  • Standardization: Run NMR in deuterated DMSO or methanol to compare with literature (e.g., δ 7.2–7.5 ppm for aromatic protons in DMSO-d6_6) .
  • High-Resolution MS: Resolve isotopic patterns to distinguish between [M-H]^- and adduct ions .
  • Collaborative Studies: Cross-validate data with independent labs using identical instrumentation .

Q. Q7. What strategies are effective for scaling up synthesis while maintaining yield and purity?

A7. Key considerations for scale-up:

  • Catalyst Optimization: Use heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps to reduce metal contamination .
  • Flow Chemistry: Implement continuous-flow reactors for fluorination steps to enhance safety and reproducibility .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

Q. Q8. How can impurity profiles be characterized during synthesis, and what thresholds are acceptable for pharmacological studies?

A8. Impurities (e.g., de-fluorinated byproducts or hydroxylated derivatives) must be identified and quantified:

  • HPLC-MS/MS: Detect trace impurities (<0.1%) using MRM transitions specific to expected byproducts .
  • ICH Guidelines: Follow Q3A(R2) limits: ≤0.1% for unknown impurities and ≤0.15% for total impurities in preclinical studies .
    Synthetic routes with fewer than three purification steps are preferred to minimize impurity generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.